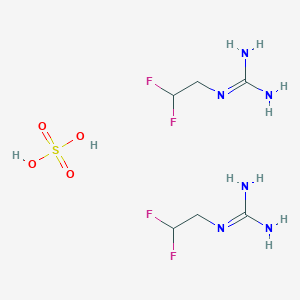

1-(2,2-Difluoroethyl)guanidine hemisulfate

Description

Historical Context and Evolution of Guanidine (B92328) Research

Guanidine was first isolated in the 19th century, and since then, research into its chemistry has progressed significantly. Early studies focused on its basicity and the synthesis of simple derivatives. Over the years, the scope of guanidine research has broadened to include its role in biological systems, its use as a catalyst, and its incorporation into complex molecular architectures. The development of new synthetic methodologies has been a key driver in the evolution of this field, enabling the preparation of a diverse array of substituted guanidines with tailored properties.

Significance of the Guanidine Core in Fundamental Chemical Research

The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms. Upon protonation, the resulting guanidinium (B1211019) cation is highly stabilized by resonance, which delocalizes the positive charge over all three nitrogen atoms. This resonance stabilization is a key factor contributing to the high basicity of guanidines.

The guanidinium group's ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it a crucial moiety in various areas of chemical research. It is a fundamental component of the amino acid arginine, playing a vital role in protein structure and function. In supramolecular chemistry, the guanidinium ion is recognized for its strong binding affinity for carboxylates and phosphates. Furthermore, the basicity of the guanidine core has been harnessed in organocatalysis, where guanidine derivatives have been employed as effective catalysts for a variety of organic transformations.

Overview of Fluorinated Organic Compounds in Chemical Synthesis and Research

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. These characteristics lead to several advantageous modifications in molecular properties.

The strategic incorporation of fluorine can enhance a compound's metabolic stability by blocking sites of enzymatic oxidation. sci-hub.se It can also increase lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the presence of fluorine can alter the acidity or basicity of nearby functional groups and influence molecular conformation. nih.gov Consequently, fluorinated organic compounds are of great interest in medicinal chemistry, materials science, and agrochemistry. nih.gov

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Incorporation |

| Metabolic Stability | Generally increased due to the strength of the C-F bond. |

| Lipophilicity | Often increased, which can affect solubility and transport. |

| Acidity/Basicity | Can be significantly altered due to fluorine's strong electron-withdrawing nature. nih.gov |

| Binding Affinity | Can be enhanced through new interactions with biological targets. |

| Conformation | Can be influenced, affecting the overall shape of the molecule. |

Academic Research Landscape for 1-(2,2-Difluoroethyl)guanidine (B15266287) Hemisulfate

Specific academic research focused solely on 1-(2,2-Difluoroethyl)guanidine hemisulfate is not extensively documented in publicly available literature. However, the compound's structure, which combines a guanidine core with a difluoroethyl group, places it at the intersection of two very active areas of chemical research: guanidine chemistry and organofluorine chemistry.

The academic interest in such a compound would likely stem from the desire to understand how the introduction of the 2,2-difluoroethyl moiety influences the inherent properties of the guanidine group. Research in this area would likely explore its synthesis, physicochemical properties, and potential biological activities. The presence of the difluoroethyl group is a known strategy in medicinal chemistry to modulate a molecule's properties. nih.gov

Scope and Objectives of Research on this Specific Compound

While specific research objectives for 1-(2,2-Difluoroethyl)guanidine hemisulfate are not explicitly detailed in the literature, they can be inferred based on the broader context of related research. The primary goals of synthesizing and studying this compound would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to 1-(2,2-Difluoroethyl)guanidine hemisulfate and thoroughly characterizing its structure and purity using modern analytical techniques.

Physicochemical Profiling: Investigating key physicochemical properties such as pKa, lipophilicity (logP), and solubility to understand how the difluoroethyl group modulates the properties of the parent guanidine. nih.gov

Exploration of Biological Activity: Screening the compound for a range of biological activities. The combination of the guanidine group, known for its interactions with biological targets, and the fluorine atoms, which can enhance potency and metabolic stability, makes this a compound of interest for drug discovery. nih.govsci-hub.se

Structure-Activity Relationship (SAR) Studies: Using 1-(2,2-Difluoroethyl)guanidine hemisulfate as a lead compound to synthesize a series of analogs and establish relationships between their chemical structure and biological activity.

Table 2: General Physicochemical Properties of Interest

| Property | Description | Relevance |

| pKa | A measure of the acidity or basicity of a compound. | Crucial for understanding the ionization state at physiological pH. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the lipophilicity of a compound, which affects its absorption and distribution. |

| Solubility | The ability of a compound to dissolve in a solvent. | Important for formulation and bioavailability. |

| Melting Point | The temperature at which a solid becomes a liquid. | A fundamental physical property used for identification and purity assessment. |

Properties

IUPAC Name |

2-(2,2-difluoroethyl)guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7F2N3.H2O4S/c2*4-2(5)1-8-3(6)7;1-5(2,3)4/h2*2H,1H2,(H4,6,7,8);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFVBUHSGCONCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)N=C(N)N.C(C(F)F)N=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16F4N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 2,2 Difluoroethyl Guanidine Hemisulfate

Fundamental Chemical Reactivity of the Guanidine (B92328) Moiety

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, possesses a unique electronic structure that governs its reactivity. The delocalization of electron density across the CN₃ backbone results in a molecule with both strong basic and nucleophilic properties, as well as the capacity for intricate intermolecular interactions. researchgate.netnih.gov

Guanidines are recognized as strong nucleophiles, a characteristic attributed to the lone pairs of electrons on the nitrogen atoms. researchgate.net The neutral guanidine structure features two amino-type (sp³) nitrogens and one imino-type (sp²) nitrogen. nih.gov This configuration can lead to concurrent reactivity at the different nitrogen atoms in reactions such as alkylations. nih.gov However, the nucleophilicity is highly dependent on the protonation state; protonation of the guanidine group can effectively prevent its nucleophilic attack on electrophiles. nih.gov

While the nitrogen centers are nucleophilic, the guanidine carbon center is generally resistant to nucleophilic attack. This inertness is a consequence of the strong resonance stabilization of the guanidinium (B1211019) group. organic-chemistry.orgacs.org However, this stability can be overcome. By converting guanidines into guanidine cyclic diimides (GCDIs), the resonance is destabilized, enhancing the electrophilicity of the central carbon. In the presence of acid additives, this activated carbon center becomes susceptible to nucleophilic substitution by various amines and alcohols. organic-chemistry.orgacs.org This reaction proceeds through a nucleophilic addition-elimination pathway. organic-chemistry.org

The guanidine moiety exhibits both nucleophilic and electrophilic characteristics. researchgate.net Its most prominent feature is its exceptional basicity. Guanidine is a strong organic base with a pKa of 13.6, meaning it exists predominantly in its protonated form, the guanidinium cation, at physiological pH. nih.gov

The protonation of guanidine is a thermodynamically controlled process. While kinetic factors might favor protonation of the sp³-hybridized amino nitrogens, the product observed is from the protonation of the sp²-hybridized imino nitrogen. stackexchange.com This outcome is due to the superior resonance stabilization of the resulting guanidinium cation, where the positive charge is delocalized symmetrically across all three nitrogen atoms. stackexchange.com In superacidic conditions, even a second protonation can occur, forming a guanidinium(2+) ion, which exhibits decreased resonance stabilization. nih.gov

The protonated guanidinium cation can also display electrophilic character. The central carbon atom is significantly electron-deficient, allowing the guanidinium ion to function as a Lewis acid, capable of interacting favorably with nucleophiles or Lewis bases. mdpi.com

| Property | Value/Description | Reference |

| pKa of Guanidine | 13.6 | nih.gov |

| Protonation Site | Imino (sp²) Nitrogen (Thermodynamically favored) | stackexchange.com |

| Guanidinium Cation | Resonance-stabilized, positive charge delocalized over 3 N atoms | stackexchange.com |

| Electrophilic Center | Central Carbon atom in the guanidinium cation | mdpi.com |

The guanidinium cation is a cornerstone of molecular recognition in biological and synthetic systems. Its unique geometry and charge distribution enable it to form complex and stable intermolecular interactions. nih.gov The planar cation features five coplanar hydrogen bond donors, a diffuse positive charge, and delocalized pi electrons. nih.gov These attributes make it exceptionally proficient at forming multidentate hydrogen bonds and engaging in strong electrostatic interactions. nih.gov

This capability leads to the formation of intricate hydrogen-bonding networks in the solid state and in solution. nih.govox.ac.uk The guanidinium group shows a particularly high affinity for anions, especially those that can accept multiple hydrogen bonds, such as carboxylates, phosphates, and sulfates. nih.gov The interaction often involves the formation of a bidentate, charge-assisted hydrogen-bonded ion pair, which is a key recognition motif. nih.govnih.gov This strong binding is crucial in numerous biological processes, including protein-DNA and protein-RNA interactions where arginine residues, containing a guanidinium side chain, play a vital role. nih.gov Synthetic receptors containing guanidinium moieties have been designed to exploit these properties for strong host-guest binding. rsc.orgru.nl

| Interaction Feature | Description | Reference |

| Hydrogen Bond Donors | 5 coplanar donors on the guanidinium cation | nih.gov |

| Interaction Type | Multidentate hydrogen bonding and electrostatic interactions | nih.gov |

| Preferred Guests | Anions such as phosphate, carboxylate, and sulfate (B86663) | nih.gov |

| Binding Motif | Bidentate hydrogen-bonded ion pair formation | nih.gov |

Reactivity Pertaining to the 2,2-Difluoroethyl Substituent

The introduction of a 2,2-difluoroethyl group significantly influences the electronic properties and reactivity of the molecule. The high electronegativity of the fluorine atoms creates a strong, stable C-F bond and affects the adjacent atoms through inductive effects.

The carbon-fluorine bond is recognized as one of the strongest single bonds in organic chemistry. numberanalytics.comwikipedia.orgresearchgate.net This exceptional strength is due to a combination of factors, including its high bond dissociation energy (BDE) and the significant ionic character arising from the large electronegativity difference between carbon (2.5) and fluorine (4.0). wikipedia.orgalfa-chemistry.com The BDE for a C-F bond can be as high as 130 kcal/mol. wikipedia.org

The stability of the C-F bond is further enhanced when multiple fluorine atoms are attached to the same carbon atom (geminal fluorines), as is the case in the 2,2-difluoroethyl group. wikipedia.org This increased stability makes C-F bonds chemically inert and resistant to cleavage. alfa-chemistry.com Consequently, C-F bond activation—the process of cleaving this bond—is challenging. numberanalytics.com Nevertheless, pathways for C-F activation exist, most notably through the use of transition metal complexes that can mediate the cleavage via mechanisms like oxidative addition. numberanalytics.comnih.gov

| Bond | Typical Bond Dissociation Energy (kcal/mol) | Reference |

| C-F | up to 130 | wikipedia.org |

| C-H | ~105 | wikipedia.org |

| C-Cl | ~84 | wikipedia.org |

| C-Br | ~72 | wikipedia.org |

| C-I | ~58 | wikipedia.org |

While C-F bonds are thermodynamically stable, they can be cleaved under specific reductive conditions. One such mechanism is dissociative electron attachment (DEA), where a molecule captures a low-energy electron to form a temporary negative ion, which then fragments. qub.ac.uk This process is a potential pathway for the decomposition of fluorinated compounds. qub.ac.ukresearchgate.net

Studies have shown that electron transfer can significantly lower the dissociation energy of the C-F bond, thereby facilitating reductive defluorination. nih.gov In the context of radical reactions, the presence of fluorine substituents has a distinct effect on the stability of adjacent radical centers. Computational and kinetic analyses indicate that both monofluorination and difluorination stabilize a methyl radical compared to its non-fluorinated counterpart, whereas trifluorination is destabilizing. rsc.org The difluoromethyl radical (HCF₂•) is known to be a relatively stable species, which could be a relevant intermediate in potential radical-mediated reactions involving the 1-(2,2-difluoroethyl)guanidine (B15266287) moiety. rsc.org

Potential for Fluoroalkylation Transfer Reactions

The presence of a difluoroethyl group in 1-(2,2-difluoroethyl)guanidine hemisulfate introduces the potential for this compound to participate in fluoroalkylation transfer reactions, a significant area of interest in medicinal and materials chemistry. The incorporation of fluorinated moieties can dramatically alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.com While direct evidence for 1-(2,2-difluoroethyl)guanidine hemisulfate acting as a fluoroalkylation transfer agent is not extensively documented in current literature, its structural features merit a discussion of its theoretical potential in this capacity.

The reactivity would likely hinge on the cleavage of the C-N bond between the difluoroethyl group and the guanidine nitrogen. This could potentially occur under specific reaction conditions, possibly involving radical intermediates or transition-metal catalysis. The feasibility of such a transfer would be influenced by the stability of the resulting guanidine fragment and the reactivity of the generated difluoroethyl species.

Table 1: Comparison of Common Fluoroalkylation Reagents and the Potential Role of 1-(2,2-Difluoroethyl)guanidine Hemisulfate

| Reagent Type | Example | Mechanism of Fluoroalkyl Transfer | Potential for 1-(2,2-Difluoroethyl)guanidine Hemisulfate |

| Hypervalent Iodine Reagents | Togni Reagents | Electrophilic/Radical CF3 transfer | Unlikely to mimic directly, but could potentially generate a difluoroethyl radical under specific conditions. |

| Sulfonium Salts | Umemoto's Reagents | Electrophilic transfer | Different mechanism, but highlights the diversity of functional groups capable of transferring fluoroalkyl groups. |

| Fluoroalkyl-metal Species | CF3-Cu | Nucleophilic transfer | The guanidine moiety is unlikely to facilitate nucleophilic transfer of the difluoroethyl group. |

It is important to note that the strong basicity of the guanidine group might present challenges in achieving selective fluoroalkylation transfer, as side reactions involving acid-base chemistry could dominate. Further research would be necessary to explore and potentially develop conditions under which 1-(2,2-difluoroethyl)guanidine hemisulfate could serve as a viable fluoroalkylation reagent.

Derivatization Chemistry for Functionalization and Analog Synthesis

The guanidine functional group is a versatile platform for derivatization, allowing for the synthesis of a wide array of analogs with tailored properties. For 1-(2,2-difluoroethyl)guanidine hemisulfate, derivatization strategies can be employed to modulate its basicity, steric hindrance, and potential for intermolecular interactions, which are crucial for structure-reactivity studies.

The rational design of derivatives of 1-(2,2-difluoroethyl)guanidine hemisulfate would focus on systematic modifications of the guanidine nitrogens. The introduction of various substituents can probe the electronic and steric requirements for specific applications.

Key Design Strategies:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the remaining NH protons can modulate the compound's basicity and lipophilicity. Electron-donating groups would be expected to increase basicity, while electron-withdrawing groups would decrease it.

Introduction of Chiral Auxiliaries: The synthesis of chiral derivatives is of significant interest for applications in asymmetric catalysis. nih.gov Attaching a chiral moiety to the guanidine core can create a stereochemically defined environment around the basic and hydrogen-bonding sites.

Functionalization for Immobilization: Incorporating a reactive handle, such as a long alkyl chain with a terminal functional group (e.g., -OH, -COOH), would allow for the immobilization of the guanidine onto a solid support, facilitating its use as a recyclable catalyst.

Bicyclic and Tricyclic Analogs: Constraining the guanidine structure within a bicyclic or tricyclic framework, similar to well-known guanidine bases like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), can significantly enhance its basicity and catalytic activity by pre-organizing the molecule for proton abstraction. thieme-connect.com

Table 2: Proposed Derivatives of 1-(2,2-Difluoroethyl)guanidine for Structure-Reactivity Studies

| Derivative Type | Proposed Structure (General) | Rationale for Synthesis |

| N,N'-Dialkyl | R-NH-C(=NH)-N(R)-(CH2CHF2) | Investigate the effect of steric bulk on catalytic activity. |

| N-Aryl | Ar-NH-C(=NH)-NH-(CH2CHF2) | Modulate basicity and explore electronic effects. |

| Chiral Guanidine | Chiral-Aux-NH-C(=NH)-NH-(CH2CHF2) | Develop catalysts for asymmetric transformations. |

| Linker-Functionalized | HOOC-(CH2)n-NH-C(=NH)-NH-(CH2CHF2) | Enable immobilization on solid supports for catalyst recycling. |

The synthesis of derivatives of 1-(2,2-difluoroethyl)guanidine would likely employ established guanylation methodologies. A common approach is the reaction of an amine with a guanylating agent. In the context of derivatizing the parent compound, the pre-functionalized amine would be 2,2-difluoroethanamine, which would then be reacted with a suitable guanylating agent bearing the desired additional substituents.

A prevalent method involves the use of carbodiimides. The reaction mechanism proceeds through the nucleophilic attack of an amine on the electrophilic carbon of the carbodiimide (B86325), followed by a rearrangement to form the guanidine.

Another versatile route is the use of thioureas as precursors. The thiourea (B124793) is typically activated to facilitate nucleophilic attack by an amine. This activation can be achieved with various reagents, such as heavy metal salts or the Burgess reagent.

Role as a Catalytic Species or Reagent in Organic Transformations

Guanidines and their conjugate acids, guanidinium salts, are widely recognized for their utility in organic synthesis, acting as potent organocatalysts or stoichiometric reagents. The unique properties of 1-(2,2-difluoroethyl)guanidine hemisulfate, particularly the influence of the electron-withdrawing difluoroethyl group, would likely modulate its catalytic and reagent-based activities compared to simpler alkyl guanidines.

Guanidines are powerful Brønsted base catalysts, capable of deprotonating a wide range of carbon acids. thieme-connect.com The resulting conjugate acid, a guanidinium ion, can then act as a Brønsted acid or a hydrogen-bond donor, often leading to bifunctional catalysis where both the nucleophile and electrophile are activated simultaneously. researchgate.netrsc.org

Potential Organocatalytic Roles:

Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated compounds.

Henry (Nitroaldol) Reactions: Promoting the reaction between a nitroalkane and an aldehyde or ketone.

Aldol Reactions: Facilitating the condensation of enolates with carbonyl compounds.

Epoxidation Reactions: In combination with a peroxide source, catalyzing the epoxidation of electron-deficient olefins.

The hemisulfate form suggests that the compound exists as a guanidinium salt. In this form, it can act as a hydrogen-bond donor catalyst, activating electrophiles towards nucleophilic attack. The presence of the sulfate counterion could also play a role in the catalytic cycle.

In addition to their catalytic roles, guanidines can be employed as stoichiometric reagents in various organic transformations. Their strong basicity makes them effective for deprotonation reactions where a catalytic turnover is not feasible or desired.

Potential Stoichiometric Applications:

Deprotonation of Weakly Acidic Protons: Generating reactive intermediates from precursors that are not readily deprotonated by common bases.

Promoting Elimination Reactions: Acting as a strong base to induce E2 eliminations.

Formation of Guanidinium Ylides: In a deprotonated form, the guanidine could potentially be used to generate ylides for subsequent reactions, such as aziridination. nih.gov

The specific reactivity of 1-(2,2-difluoroethyl)guanidine hemisulfate as a stoichiometric reagent would be highly dependent on the reaction conditions and the nature of the substrate. The hemisulfate salt would first need to be neutralized to generate the free guanidine base for it to function as a strong Brønsted base.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular and electronic structures of guanidine-containing compounds. irb.hrgithub.ioresearchgate.net DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms (geometry) for 1-(2,2-difluoroethyl)guanidine (B15266287) and its hemisulfate salt. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Table 1: Illustrative DFT Calculated Properties for 1-(2,2-Difluoroethyl)guanidinium Cation (Note: The following data is hypothetical and for illustrative purposes only, as specific published research for this compound was not found.)

| Property | Calculated Value | Units |

| Total Energy | -567.89 | Hartrees |

| HOMO Energy | -8.45 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 9.68 | eV |

| Dipole Moment | 2.56 | Debye |

Theoretical calculations are invaluable for interpreting experimental spectra. DFT methods can be used to predict various spectroscopic parameters for 1-(2,2-difluoroethyl)guanidine.

NMR Shielding: Calculation of nuclear magnetic resonance (NMR) shielding tensors allows for the prediction of chemical shifts (δ) for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. rug.nlresearchgate.net By comparing calculated chemical shifts with experimental data, the structure and conformation of the molecule in solution can be confirmed.

Vibrational Frequencies: Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netrsc.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as N-H stretching, C=N stretching, or C-F stretching. This information is crucial for identifying characteristic functional groups and for confirming the calculated minimum energy structure. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for 1-(2,2-Difluoroethyl)guanidine (Note: The following data is hypothetical and for illustrative purposes only, as specific published research for this compound was not found.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretch (asymmetric) |

| ν(N-H) | 3350 | N-H stretch (symmetric) |

| ν(C=N) | 1680 | C=N stretch |

| δ(NH₂) | 1620 | NH₂ scissoring |

| ν(C-F) | 1150 | C-F stretch (asymmetric) |

| ν(C-F) | 1100 | C-F stretch (symmetric) |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a key tool for investigating the pathways of chemical reactions, providing insights into reaction feasibility and rates. nih.govirb.hr

For reactions involving 1-(2,2-difluoroethyl)guanidine, such as its formation or its participation in catalytic cycles, computational methods can distinguish between different possible mechanisms. nih.gov A concerted pathway involves all bond-making and bond-breaking events occurring in a single transition state. researchgate.net In contrast, a stepwise pathway proceeds through one or more stable intermediates. researchgate.net By locating and calculating the energies of all relevant stationary points on the potential energy surface (reactants, products, intermediates, and transition states), the most likely reaction pathway can be determined. chemrxiv.org

An energy profile diagram can be constructed from the calculated energies of the species involved in the reaction. This profile visualizes the energy changes that occur as the reaction progresses and shows the activation energy barrier, which is the energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate. From the calculated activation energies, it is possible to estimate theoretical reaction rate constants using transition state theory. nih.gov

Conformational Landscape and Tautomerism Studies

Molecules with rotatable bonds can exist in multiple conformations, and molecules with mobile protons can exist as different tautomers. Computational studies can map out these possibilities. github.io

Guanidines can exhibit complex conformational and tautomeric behavior. rsc.orgrsc.org For 1-(2,2-difluoroethyl)guanidine, rotation around the C-N and C-C bonds will lead to various conformers. Furthermore, the guanidine (B92328) group itself can exist in different tautomeric forms depending on the position of the double bond and the protonation state. rsc.org

Quantum chemical calculations can be used to:

Identify all stable conformers and tautomers on the potential energy surface. nih.gov

Determine their relative energies to predict the most abundant species at a given temperature. nih.gov

Calculate the energy barriers for interconversion between different conformers and tautomers. nih.gov

For 1-(2,2-difluoroethyl)guanidine, studies would likely focus on the tautomerism within the guanidinyl headgroup and the conformational preferences of the difluoroethyl side chain. The relative stability of different forms will be influenced by intramolecular hydrogen bonding and steric interactions.

Table 3: Illustrative Relative Energies of Tautomers of 1-(2,2-Difluoroethyl)guanidine (Note: The following data is hypothetical and for illustrative purposes only, as specific published research for this compound was not found.)

| Tautomer/Conformer | Relative Energy (kcal/mol) |

| Tautomer A (most stable) | 0.00 |

| Tautomer B | +2.5 |

| Tautomer C | +4.1 |

Energy Minimization and Global Conformer Searches

Methodology: These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to accurately calculate the electronic structure and energy of the molecule. Various algorithms can be used to explore the potential energy surface and locate the global minimum, which corresponds to the most stable conformer.

Expected Findings: It is anticipated that the guanidinium (B1211019) group itself would remain largely planar due to its resonant nature. The conformational flexibility would primarily arise from the rotation around the C-N and C-C bonds of the difluoroethyl group. A global conformer search would likely reveal several low-energy structures, with the relative energies indicating their population at a given temperature. The presence of the electronegative fluorine atoms would influence the charge distribution and could lead to intramolecular interactions that stabilize certain conformations.

A hypothetical representation of the type of data that would be generated from such a study is presented in Table 1.

Table 1: Hypothetical Low-Energy Conformers of the 1-(2,2-Difluoroethyl)guanidinium Cation This table is for illustrative purposes and does not represent actual experimental or calculated data.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) |

|---|---|---|---|

| A | 0.00 | 180 (anti) | 65 |

| B | 1.20 | 60 (gauche) | 25 |

| C | 1.25 | -60 (gauche) | 10 |

Proton Transfer Dynamics

Proton transfer is a fundamental chemical process, and for the 1-(2,2-difluoroethyl)guanidinium cation, understanding its proton transfer dynamics is key to characterizing its acidic/basic properties. Guanidine itself is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium cation. pnnl.govresearchgate.net

Methodology: Computational studies of proton transfer dynamics often involve methods like ab initio molecular dynamics (AIMD) or the use of machine-learned potential energy surfaces. chemrxiv.org These methods can simulate the movement of atoms over time and identify the pathways and energy barriers for proton transfer events.

Expected Findings: The protonated 1-(2,2-difluoroethyl)guanidinium cation is expected to be very stable, making the deprotonation process energetically unfavorable. pnnl.govresearchgate.net Computational studies would likely focus on the proton exchange with solvent molecules or other bases. The energy barrier for proton transfer would be a key parameter, and it is expected to be influenced by the electron-withdrawing nature of the difluoroethyl group. This substituent could slightly decrease the basicity of the guanidine moiety compared to unsubstituted guanidine.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The 1-(2,2-difluoroethyl)guanidinium cation, in the hemisulfate salt, will participate in a variety of intermolecular interactions that dictate its crystal packing and solution-phase behavior.

Hydrogen Bonding Thermodynamics and Kinetics

Hydrogen bonding is a dominant intermolecular force for the 1-(2,2-difluoroethyl)guanidinium cation due to the presence of multiple N-H donor sites.

Methodology: The thermodynamics and kinetics of hydrogen bonding can be modeled using quantum chemical calculations to determine interaction energies, bond lengths, and vibrational frequencies of hydrogen-bonded dimers or larger clusters. nih.gov Molecular dynamics simulations can provide insights into the lifetime and dynamics of these bonds in a condensed phase.

Expected Findings: The guanidinium cation is an excellent hydrogen bond donor and is expected to form strong hydrogen bonds with the sulfate (B86663) anion and with solvent molecules. rsc.orgnih.gov The N-H protons of the guanidinium group will be the primary hydrogen bond donors. The presence of the difluoroethyl group may sterically influence the accessibility of some of these sites. Thermodynamic calculations would likely show favorable interaction energies for the formation of these hydrogen bonds, contributing to the stability of the crystal lattice.

A hypothetical representation of calculated hydrogen bond parameters is provided in Table 2.

Table 2: Hypothetical Hydrogen Bond Parameters for 1-(2,2-Difluoroethyl)guanidinium with a Sulfate Anion This table is for illustrative purposes and does not represent actual experimental or calculated data.

| Hydrogen Bond Type | Calculated Bond Length (Å) | Interaction Energy (kcal/mol) | Vibrational Frequency Shift (cm-1) |

|---|---|---|---|

| N-H···O (Sulfate) | 1.85 | -15.2 | -250 |

| N-H···O (Sulfate) | 1.90 | -13.8 | -220 |

Prediction of Materials Properties (e.g., Non-Linear Optical Properties)

Guanidinium derivatives have been investigated as potential materials for non-linear optics (NLO) due to the delocalized π-electron system of the guanidinium cation. researchgate.net

Methodology: The NLO properties of a molecule, such as the first-order hyperpolarizability (β), can be predicted using quantum chemical calculations. researchgate.net These calculations are often performed using time-dependent density functional theory (TD-DFT).

A hypothetical summary of predicted NLO properties is presented in Table 3.

Table 3: Hypothetical Predicted Non-Linear Optical Properties of 1-(2,2-Difluoroethyl)guanidine Hemisulfate This table is for illustrative purposes and does not represent actual experimental or calculated data.

| Property | Calculated Value | Units |

|---|---|---|

| First-order hyperpolarizability (β) | 5.8 x 10-30 | esu |

| Second-order susceptibility (χ(2)) | 1.2 x 10-9 | esu |

Academic and Research Applications of 1 2,2 Difluoroethyl Guanidine Hemisulfate

Role as a Versatile Chemical Precursor in Organic Synthesis

The reactivity of the guanidine (B92328) functional group makes 1-(2,2-Difluoroethyl)guanidine (B15266287) hemisulfate a valuable building block in organic synthesis. It can participate in a variety of chemical transformations to construct more complex molecules, particularly heterocyclic systems and compounds bearing the N-fluoroalkyl group.

Building Block for Complex Heterocyclic Systems

Guanidines are well-established precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. bu.edu.egnih.gov 1-(2,2-Difluoroethyl)guanidine hemisulfate can serve as a key reagent in cyclocondensation reactions to form a variety of heterocyclic rings, most notably pyrimidines.

One of the most prominent methods for pyrimidine (B1678525) synthesis is the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and a urea (B33335) or urea derivative, such as a guanidine. nih.govunits.it In this context, 1-(2,2-Difluoroethyl)guanidine can be employed to introduce a difluoroethylamino substituent onto the pyrimidine ring. The general scheme for such a reaction is presented below:

Table 1: Representative Synthesis of Pyrimidine Derivatives using Guanidines This table is illustrative and shows the general utility of guanidines in heterocyclic synthesis. Specific yields for 1-(2,2-Difluoroethyl)guanidine hemisulfate would require experimental verification.

| Reactant 1 (Aldehyde) | Reactant 2 (β-Ketoester) | Guanidine Source | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate | Guanidine Hydrochloride | 2-Amino-4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate | Biginelli Reaction | nih.gov |

| 4-Chlorobenzaldehyde | Ethyl Benzoylacetate | Guanidine Carbonate | 2-Amino-4-(4-chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-5-carboxylate | Biginelli Reaction | nih.gov |

The incorporation of the 2,2-difluoroethyl group can enhance the biological activity of the resulting heterocyclic compounds by altering their pharmacokinetic and pharmacodynamic properties.

Synthesis of N-Fluoroalkylated Organic Compounds

The direct introduction of fluoroalkyl groups into organic molecules is a significant area of research, as fluorine substitution can dramatically alter a compound's properties. 1-(2,2-Difluoroethyl)guanidine hemisulfate serves as a precursor for the synthesis of various N-fluoroalkylated compounds. The difluoroethyl moiety can be transferred to other molecules through various synthetic strategies, leading to the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals. The synthesis of N-(2-bromotetrafluoroethyl) derivatives of nitrogen-containing heterocycles has been reported, showcasing the utility of fluoroalkylated building blocks in creating more complex fluorinated molecules. researchgate.net

Applications in Materials Science Research

The unique electronic and coordination properties of the guanidine group in 1-(2,2-Difluoroethyl)guanidine hemisulfate make it a candidate for applications in materials science, particularly in the design of ligands for coordination chemistry and the development of advanced functional materials.

Ligand Design for Coordination Chemistry

Guanidine derivatives are excellent N-donor ligands capable of coordinating with a wide range of metal ions. nih.govresearchgate.netsemanticscholar.org The introduction of different substituents on the guanidine nitrogen atoms can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and other properties. semanticscholar.org 1-(2,2-Difluoroethyl)guanidine can act as a ligand, where the difluoroethyl group can influence the stability and reactivity of the resulting metal complexes. These complexes have potential applications in catalysis, including asymmetric hydrogenation and polymerization reactions. chemrxiv.org

Table 2: Examples of Guanidine-Based Ligands in Coordination Chemistry This table provides examples of how guanidine derivatives are used as ligands. The specific use of 1-(2,2-Difluoroethyl)guanidine as a ligand would be a subject for further research.

| Guanidine Ligand Type | Metal Ion | Application of Resulting Complex | Reference |

|---|---|---|---|

| Monoguanidine | Transition Metals | Catalysis in organic reactions | researchgate.net |

| Bis(guanidine) | Copper, Iron | Coordination compounds | researchgate.net |

| Chiral Bifunctional NHC/Guanidine | Copper(I) | Asymmetric hydrogenation | chemrxiv.org |

Development of Advanced Functional Materials

The ability of guanidines to form stable complexes and participate in self-assembly processes makes them suitable for the development of advanced functional materials. One area of interest is the construction of metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govrsc.org The guanidine moiety can act as a linker in the formation of MOFs, and the difluoroethyl group could impart specific functionalities to the framework. Additionally, guanidine-based polymers have been synthesized and shown to possess antimicrobial activities. nih.gov The incorporation of the difluoroethyl group into such polymers could further enhance their properties.

Fundamental Studies in Biological Chemistry

Guanidine and its derivatives are prevalent in a wide range of biologically active natural products and pharmaceuticals. researchgate.netnih.govnih.govscienceopen.com The guanidinium (B1211019) group, being protonated at physiological pH, can participate in crucial hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and nucleic acids.

The introduction of a difluoroethyl group can significantly impact the biological activity of guanidine-containing molecules. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. Therefore, 1-(2,2-Difluoroethyl)guanidine hemisulfate and its derivatives are valuable tools for fundamental studies in biological chemistry, including:

Enzyme Inhibition: Guanidine derivatives have been investigated as inhibitors of various enzymes. nih.govnih.gov For instance, studies have explored guanidinium-based inhibitors for dehydrosqualene and squalene (B77637) synthases. nih.gov The difluoroethyl group in 1-(2,2-Difluoroethyl)guanidine could be used to probe the active sites of enzymes and develop more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies: By systematically modifying molecules with the 1-(2,2-difluoroethyl)guanidino group, researchers can investigate how this specific substitution affects biological activity. This helps in understanding the molecular interactions that govern a compound's therapeutic or toxic effects. nih.gov

Table 3: Biological Activities of Guanidine Compounds This table highlights the diverse biological roles of guanidine derivatives. The specific biological activities of 1-(2,2-Difluoroethyl)guanidine would need to be experimentally determined.

| Class of Guanidine Compound | Biological Activity | Potential Application | Reference |

|---|---|---|---|

| Synthetic Guanidine Derivatives | Antitumor, Antimicrobial | Oncology, Infectious Diseases | nih.gov |

| Guanidine Alkaloids | Antimicrobial, Antiparasitic, Antiviral, Anticancer | Infectious Diseases, Oncology | scienceopen.com |

| Guanidinium-based Inhibitors | Enzyme Inhibition (e.g., Squalene Synthase) | Therapeutics | nih.gov |

No Academic or Research Applications Found for 1-(2,2-Difluoroethyl)guanidine Hemisulfate

Following a thorough search for academic and research literature, no specific information is available for the chemical compound 1-(2,2-Difluoroethyl)guanidine hemisulfate concerning its applications in protein science, RNA biology, or analytical chemistry as outlined in the requested article structure.

The search did not yield any studies on its use for:

Probing protein denaturation and refolding mechanisms.

Investigating guanidine-binding riboswitches or RNA structure-function relationships.

Its role in environmental analytical chemistry for guanidine quantification.

Furthermore, no comparative studies detailing the structure-reactivity-property relationships or the specific steric and electronic effects of the 2,2-difluoroethyl group in this guanidine derivative were found. The available information is limited to listings by chemical suppliers, which provide basic chemical identifiers and properties but no research applications.

Therefore, it is not possible to generate the requested scientific article focusing solely on 1-(2,2-Difluoroethyl)guanidine hemisulfate with the specified detailed outline, as the foundational research data does not appear to be publicly available.

Future Research Directions and Emerging Methodologies

The continued exploration of 1-(2,2-Difluoroethyl)guanidine (B15266287) hemisulfate and related fluorinated guanidines is poised to benefit significantly from advancements in synthetic chemistry, analytical techniques, and computational power. Future research will likely focus on creating more efficient and environmentally friendly synthetic pathways, gaining deeper mechanistic insights, and accelerating the discovery of new applications through modern screening and computational approaches.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,2-Difluoroethyl)guanidine hemisulfate, and how can purity be validated?

- Answer : Synthesis typically involves nucleophilic substitution of guanidine with 2,2-difluoroethyl bromide, followed by sulfate salt formation. Key steps include:

- Purification via recrystallization (e.g., using ethanol/water mixtures) .

- Characterization using -NMR (to confirm difluoroethyl group integration) and HPLC (purity ≥95% by area normalization) .

- Elemental analysis (C, H, N, S) to confirm stoichiometry .

- Table 1 : Key Physicochemical Properties

| Parameter | Method | Typical Value |

|---|---|---|

| Melting Point | DSC | 180–185°C (decomposition) |

| Solubility | Phase Solubility Analysis | ≤5 mg/mL in PBS (pH 7.4) |

| Purity | HPLC | ≥95% |

Q. How should researchers design experiments to assess the inhibitory activity of this compound against inducible nitric oxide synthase (iNOS)?

- Answer :

- Use tissue homogenates (e.g., murine macrophages) to measure iNOS activity via nitrite quantification (Griess assay). Compare inhibition potency (EC) against endothelial (ecNOS) and neuronal (bNOS) isoforms to confirm selectivity .

- Include positive controls (e.g., L-NAME for non-selective inhibition) and negative controls (vehicle-only samples) .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- Answer :

- -NMR to confirm the presence and position of fluorine atoms .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

- X-ray crystallography (if crystalline) to resolve stereochemical uncertainties .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions (e.g., hydrolysis of the difluoroethyl group)?

- Answer :

- Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .

- Monitor reaction progress via TLC or in-situ IR spectroscopy to identify intermediate formation.

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of guanidine to difluoroethyl bromide) to reduce unreacted starting material .

Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., variable EC values across studies)?

- Answer :

- Standardize assay conditions (e.g., cell line, incubation time, and substrate concentration) to reduce inter-laboratory variability .

- Perform dose-response curves in triplicate and use nonlinear regression analysis to calculate EC with 95% confidence intervals .

- Compare data with structurally similar inhibitors (e.g., MEG hemisulfate) to identify structure-activity trends .

Q. How can computational modeling enhance mechanistic understanding of this compound’s peroxynitrite-scavenging activity?

- Answer :

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the guanidine moiety, predicting radical scavenging efficiency .

- Molecular dynamics simulations to model interactions between the compound and peroxynitrite in aqueous environments .

Q. What experimental design considerations are critical for in vivo studies of this compound in inflammatory models?

- Answer :

- Select disease models with well-characterized iNOS involvement (e.g., endotoxic shock or colitis) .

- Administer the compound intraperitoneally at staggered doses (e.g., 10–50 mg/kg) and measure plasma nitrite/nitrate levels to correlate pharmacokinetics with efficacy .

- Include histopathology and cytokine profiling (e.g., IL-6, TNF-α) to assess systemic effects .

Methodological Best Practices

-

Data Presentation :

-

Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.